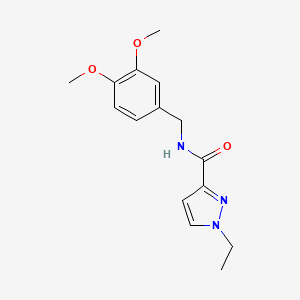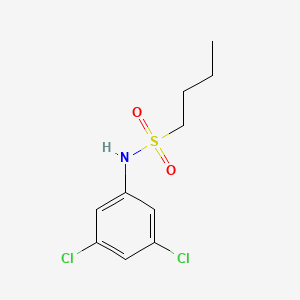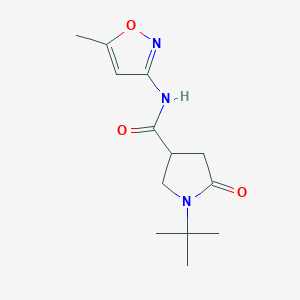
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. J147 was first identified in 2011 by researchers at the Salk Institute for Biological Studies in La Jolla, California. Since then, it has been the subject of numerous studies and has shown promising results in preclinical trials.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may work by increasing the production of proteins involved in mitochondrial function and cellular energy metabolism. This may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and increase the production of neurotrophic factors. This compound has also been found to reduce inflammation and improve synaptic function in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is that it has been shown to have low toxicity and few side effects. This makes it a promising candidate for further preclinical and clinical trials. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its therapeutic potential.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of focus is on further elucidating its mechanism of action. This will help to better understand how this compound works and may lead to the development of more targeted therapies. Another area of focus is on conducting further preclinical and clinical trials to evaluate its safety and efficacy. Additionally, researchers may explore the potential of this compound for treating other neurodegenerative diseases beyond Alzheimer's disease.
Synthesemethoden
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. This intermediate is then reacted with hydrazine hydrate to form 3,4-dimethoxyphenyl hydrazine, which is subsequently reacted with ethyl chloroformate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of the disease. This compound has also been found to have neuroprotective effects, reducing the accumulation of toxic proteins such as amyloid beta and tau in the brain.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-18-8-7-12(17-18)15(19)16-10-11-5-6-13(20-2)14(9-11)21-3/h5-9H,4,10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBBSQXFOLSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![3-methyl-8-(5-quinoxalinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5407388.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5407403.png)

![methyl {4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-iodophenoxy}acetate](/img/structure/B5407413.png)
![7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5407427.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)
![(3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}phenyl)methanol](/img/structure/B5407439.png)

![ethyl 4-{[(diallylamino)carbonyl]amino}benzoate](/img/structure/B5407486.png)
![1-methyl-3-phenyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5407492.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5407496.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5407499.png)
